molecular formula C10H11FN2O5S B2504571 4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine CAS No. 1338346-30-7

4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine

Cat. No.: B2504571
CAS No.: 1338346-30-7
M. Wt: 290.27
InChI Key: FDEKQWIRICMZEU-UHFFFAOYSA-N
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Description

4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine is a chemical compound with the molecular formula C10H11FN2O5S It is characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further substituted with a fluoro and nitro group on the benzene ring

Preparation Methods

The synthesis of 4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine typically involves the reaction of 4-fluoro-3-nitrobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran. The reaction conditions often include maintaining a low temperature to control the reaction rate and ensure high yield .

Chemical Reactions Analysis

4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine and its derivatives often involves interaction with biological targets such as enzymes. For instance, sulfonamide derivatives of this compound have been shown to inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine can be compared with other sulfonyl morpholine derivatives, such as:

  • 4-[(4-Chloro-3-nitrobenzene)sulfonyl]morpholine
  • 4-[(4-Bromo-3-nitrobenzene)sulfonyl]morpholine
  • 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

These compounds share a similar core structure but differ in the substituents on the benzene ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, making each compound unique in its applications .

Properties

IUPAC Name

4-(4-fluoro-3-nitrophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEKQWIRICMZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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